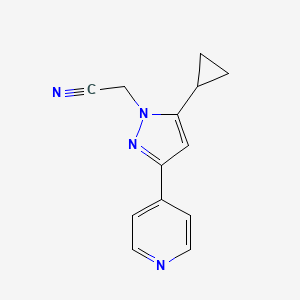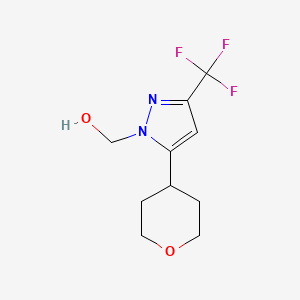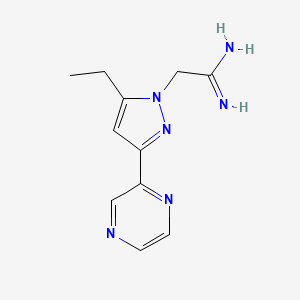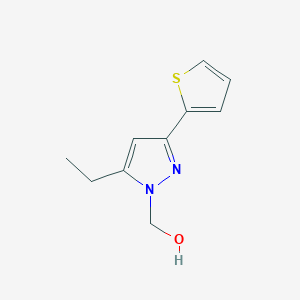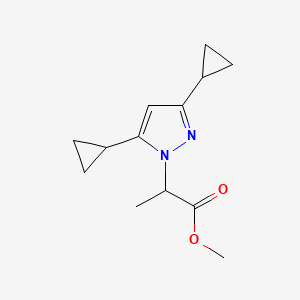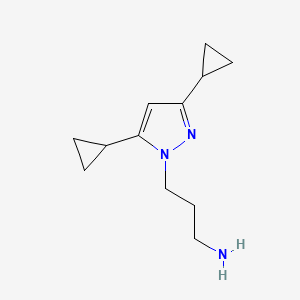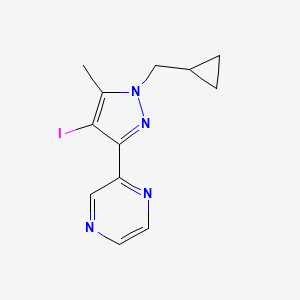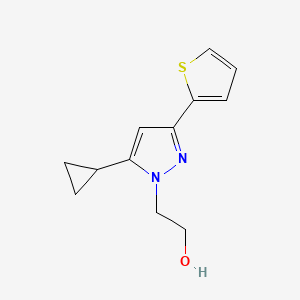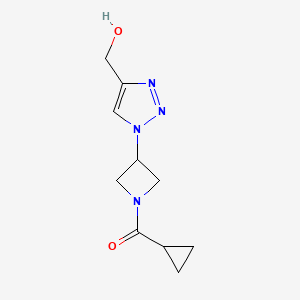
cyclopropyl(3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
Übersicht
Beschreibung
Cyclopropyl(3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone (CPM) is an organic compound belonging to the triazole family. It is a small molecule with diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. CPM has been extensively studied in recent years, and its potential applications have been explored in various fields, such as drug development and biochemistry.
Wissenschaftliche Forschungsanwendungen
Catalyst for Huisgen 1,3-Dipolar Cycloadditions
A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, prepared via a Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition (CuAAC), forms a stable complex with CuCl. This complex catalyzes Huisgen 1,3-dipolar cycloadditions efficiently under water or neat conditions, demonstrating low catalyst loadings, short reaction times, and compatibility with free amino groups, making it an outstanding catalyst for CuAAC (Ozcubukcu et al., 2009).
Synthesis of Heterocycles
Methyl 3-cyclopropyl-3-oxopropanoate's reaction with various reactants led to the synthesis of several heterocycles having a cyclopropyl substituent. These reactions underline the versatility of cyclopropyl-containing compounds in synthesizing diverse heterocyclic structures, showcasing their utility in organic synthesis and potential applications in developing biologically active molecules (Pokhodylo et al., 2010).
Antimicrobial and Anticonvulsant Activity
Novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles were synthesized and evaluated for their in vitro antibacterial and antifungal activity, as well as their anticonvulsant activity. These compounds displayed moderate antibacterial activity against Bacillus subtilis and moderate antifungal activity against Candida albicans. Certain compounds also exhibited excellent anticonvulsant activity, highlighting the potential of triazole derivatives in medicinal chemistry for developing new therapeutic agents (Rajasekaran et al., 2006).
Synthesis of Novel Triazole Derivatives as Anti-Nociceptive and Anti-Inflammatory Agents
Synthesis of novel triazole derivatives aimed to obtain compounds with potential anti-nociceptive and anti-inflammatory activity. The synthesized compounds were evaluated for their anti-nociceptive activity using the hot plate method and the writhing response method, and for anti-inflammatory activity using the carrageenan-induced paw edema method. Some compounds showed significant anti-nociceptive and superior anti-inflammatory activity, suggesting the potential for further exploration in the development of new pain management and anti-inflammatory drugs (Rajasekaran & Rajagopal, 2009).
Eigenschaften
IUPAC Name |
cyclopropyl-[3-[4-(hydroxymethyl)triazol-1-yl]azetidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c15-6-8-3-14(12-11-8)9-4-13(5-9)10(16)7-1-2-7/h3,7,9,15H,1-2,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERGDBJXZXXQBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC(C2)N3C=C(N=N3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




